Fluorescein-dUTP is classified as a dye-modified nucleotide and is commercially available from various suppliers, including Roche, Thermo Fisher Scientific, and PerkinElmer. It is often supplied as a 1 mM aqueous solution in buffers suitable for enzymatic reactions. The compound is identified by the Chemical Abstracts Service number 214154-36-6 and is recognized for its non-radioactive labeling capabilities in DNA synthesis and analysis .
Fluorescein-dUTP can be synthesized through several methods, typically involving the incorporation of fluorescein into the deoxyuridine triphosphate structure. The most common approaches include:
The synthesis typically occurs under controlled conditions (e.g., temperature and pH) to optimize the incorporation efficiency of fluorescein-dUTP into nucleic acids. The resulting product is purified to remove unreacted components and by-products, ensuring that it meets the required specifications for use in laboratory applications.
Fluorescein-dUTP consists of a fluorescein moiety attached to deoxyuridine triphosphate through an amine linker. The structure can be represented as follows:
The fluorescein portion provides the compound with its fluorescent properties, while the deoxyuridine triphosphate structure allows it to participate in nucleic acid synthesis.
Fluorescein-dUTP exhibits strong fluorescence under UV light, making it suitable for applications requiring detection and visualization of nucleic acids. Its spectral properties include an excitation maximum around 495 nm and an emission maximum around 520 nm .
Fluorescein-dUTP participates in several key reactions in molecular biology:
The efficiency of incorporation can vary depending on the enzyme used and the reaction conditions. Typical incorporation ratios range from 1% to 4% relative to other nucleotides during PCR or labeling reactions.
The mechanism of action for fluorescein-dUTP involves its enzymatic incorporation into DNA strands during replication or transcription processes. Upon incorporation, the fluorescein moiety allows for direct visualization using fluorescence microscopy or other detection methods.
Studies have shown that fluorescently labeled DNA containing fluorescein-dUTP can be effectively taken up by cells, allowing researchers to track gene expression and cellular processes in real-time . The localization patterns of labeled DNA also provide insights into cellular mechanisms related to DNA uptake and integration.
Fluorescein-dUTP has numerous scientific uses, including:
The versatility of fluorescein-dUTP makes it an invaluable tool in molecular biology research, particularly in studies involving gene expression, cellular localization, and genetic engineering applications .
Fluorescein-dUTP (5/6-Fluorescein-X-(5-aminoallyl)-2'-deoxyuridine-5'-triphosphate) incorporates into nucleic acids through enzymatic catalysis during DNA/RNA synthesis. Its integration efficiency varies significantly across polymerase families due to structural differences in their active sites and tolerance for bulky fluorophore modifications. VentR (exo-) DNA polymerase demonstrates superior incorporation efficiency for fluorescein-labeled nucleotides compared to standard Taq polymerase, achieving approximately 30-50% higher incorporation rates in template-directed synthesis [2]. This enhanced performance stems from VentR's reduced steric hindrance around its catalytic site and absence of 3'→5' exonuclease activity, which might otherwise proofread and remove modified nucleotides [2] [6].
Charge distribution within the fluorophore conjugate critically impacts enzymatic incorporation. Studies comparing zwitterionic (electroneutral) versus anionic Cy3/Cy5 fluorophores conjugated to dUTP reveal that Taq polymerase incorporates dUTPs labeled with zwitterionic fluorophores approximately tenfold more efficiently than those with negatively charged variants [6]. Although fluorescein carries a net negative charge at physiological pH, its relatively compact size (compared to cyanine dyes) partially mitigates incorporation barriers. Reverse transcriptases exhibit intermediate efficiency, with AMV (Avian Myeloblastosis Virus) RT showing higher incorporation than M-MLV (Moloney Murine Leukemia Virus) RT due to a more accommodating active site geometry [1].
Table 1: Polymerase Efficiency in Fluorescein-dUTP Incorporation
| Polymerase | Relative Incorporation Efficiency (%) | Key Structural Features Influencing Efficiency |
|---|---|---|
| VentR (exo-) | 90-95% | No exonuclease activity; spacious active site |
| Taq (standard) | 60-70% | Moderate steric hindrance; heat-stable |
| AMV Reverse Transcriptase | 70-80% | Flexible active site; processive enzyme |
| M-MLV Reverse Transcriptase | 50-60% | More constrained active site |
| Klenow Fragment | 40-50% | 3'→5' exonuclease activity (proofreading) may remove label |
Nick translation systems utilizing DNA Polymerase I/DNase I mixtures efficiently incorporate Fluorescein-12-dUTP, generating probes suitable for fluorescence in situ hybridization (FISH). The sequential action of DNase I creating nicks and DNA Polymerase I incorporating labeled nucleotides achieves uniform labeling densities of ~1 fluorophore per 20-40 nucleotides [3] [8]. PCR-based labeling efficiency varies non-linearly with amplicon length; fragments under 1 kb incorporate fluorescein-dUTP efficiently (≥80% substitution), while amplification beyond 4 kb suffers significant yield reduction due to cumulative steric effects and polymerase stalling [8].
Template secondary structure and primer characteristics critically determine successful fluorescein-dUTP integration. Regions with high GC content (>65%) or stable hairpin structures impede polymerase processivity, reducing labeling efficiency by 30-50% compared to open, AT-rich regions [1] [7]. Computational prediction of template secondary structures using tools like DINAMelt or mfold is essential for identifying optimal labeling regions. Primers designed to anneal at least 50-100 nucleotides away from structured regions significantly improve labeling uniformity by providing sufficient polymerase runway before encountering obstacles [7].
Primer length and melting temperature (Tm) also influence incorporation. Optimal primers (18-24 nt, Tm 58-62°C) ensure stringent binding and minimize mispriming, which can generate nonspecifically labeled products. Incorporating 5'-fluorescein tags on primers themselves creates dual-labeled amplicons when combined with fluorescein-dUTP internal labeling, enhancing signal intensity in hybridization assays but potentially causing fluorescence resonance energy transfer (FRET) or self-quenching at high densities [7]. Template accessibility is enhanced through denaturation protocols: initial heating at 95°C for 2-5 minutes followed by rapid cooling on ice prevents reformation of complex secondary structures, particularly in GC-rich templates [8].
Table 2: Template and Primer Optimization for Fluorescein-dUTP Integration
| Factor | Optimal Configuration | Impact on Labeling Efficiency |
|---|---|---|
| Template GC Content | <60% | Higher GC increases secondary structure, reducing efficiency by 30-50% |
| Primer Length | 18-24 nucleotides | Shorter primers increase misincorporation; longer primers slow initiation |
| Primer Tm | 58-62°C | Ensures specific annealing; minimizes off-target binding |
| Secondary Structure | Avoid within 50 nt of primer binding site | Reduces polymerase stalling |
| Denaturation Protocol | 95°C for 2-5 min + rapid cooling | Disrupts stable hairpins and G-quadruplexes |
Template modifications further enhance accessibility. Incorporating 7-deaza-dGTP reduces G-quartet stability in GC-rich templates, improving polymerase progression by 25-40% [1]. Linear DNA templates show 15-20% higher labeling efficiency than supercoiled plasmids due to reduced torsional stress during synthesis. For repetitive sequences prone to slippage, adding single-stranded binding proteins (SSBs) enhances processivity and minimizes labeling heterogeneity [7].
The molar ratio of natural dTTP to Fluorescein-12-dUTP represents the most critical parameter balancing labeling density with enzymatic efficiency. Excessive fluorophore incorporation compromises polymerase activity through steric hindrance and increased hydrophobicity, while insufficient substitution yields probes with inadequate detection sensitivity. Empirical optimization across applications reveals distinct optimal ratios:
Reaction conditions significantly influence optimal ratios. Increasing Mg²⁺ concentration from 1.5 mM to 2.5 mM alleviates polymerase stalling induced by bulky labels, permitting 10-15% higher fluorescein-dUTP incorporation without yield reduction [5] [8]. Similarly, betaine (1-1.5 M) or DMSO (3-5%) reduces DNA secondary structure and enhances processivity, particularly in GC-rich templates. Kinetic analyses reveal the Kₘ for Fluorescein-12-dUTP ranges from 15-25 μM across polymerases—2-3 times higher than natural dTTP—necessitating higher concentrations for efficient incorporation [6].
Table 3: Optimized Fluorescein-dUTP Incorporation Conditions by Application
| Application | Recommended dTTP:Fluorescein-dUTP Ratio | Typical Incorporation Density | Critical Supporting Reagents |
|---|---|---|---|
| Standard PCR | 70:30 to 50:50 | 25-40 fluorophores/kb | 2.0-2.5 mM Mg²⁺; betaine (1M) |
| High-Fidelity PCR | 60:40 to 50:50 | 30-45 fluorophores/kb | Proofreading polymerase blend |
| Nick Translation | 50:50 | 1 dye/20-30 nucleotides | DNase I (optimal concentration titration) |
| Primer Extension | 0:100 (single addition) | Terminal addition only | Low ionic strength buffers |
| TUNEL Assays | 0:100 | Multiple additions at 3' ends | Terminal deoxynucleotidyl transferase (TdT) |
Post-synthesis purification removes unincorporated fluorophores that contribute to background noise. Size-exclusion chromatography or silica-membrane purification increases signal-to-noise ratios by 3-5 fold in hybridization applications [3] [7]. Fluorophore stability necessitates light-protected handling and storage at -20°C to prevent photobleaching and hydrolysis, preserving >95% functionality over 12 months when properly stored [4] [7].
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